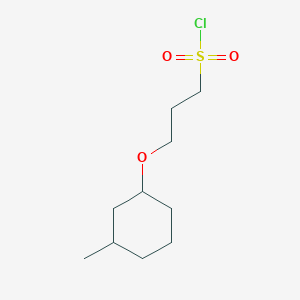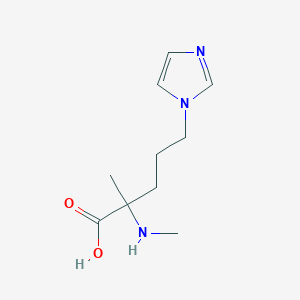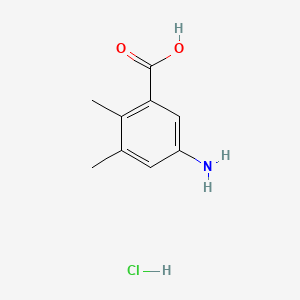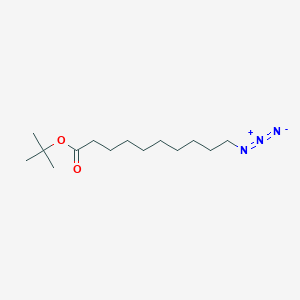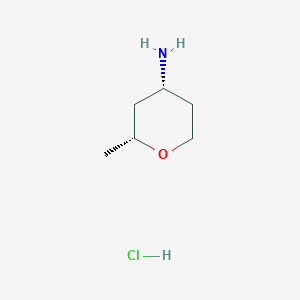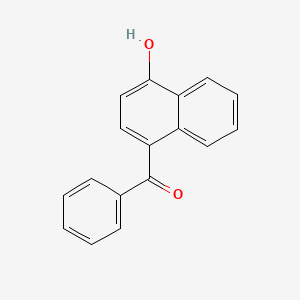
Methanone, (4-hydroxy-1-naphthalenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-hydroxy-1-naphthalenyl)phenyl-, also known as 4-hydroxy-1-naphthalenyl phenyl methanone, is an organic compound with the molecular formula C17H12O2. This compound is characterized by the presence of a methanone group attached to a phenyl ring and a naphthalenyl ring with a hydroxyl group at the 4-position. It is a derivative of benzophenone and naphthalene, and it exhibits unique chemical and physical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (4-hydroxy-1-naphthalenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-hydroxy-1-naphthaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
4-hydroxy-1-naphthaldehyde+benzoyl chlorideAlCl3methanone, (4-hydroxy-1-naphthalenyl)phenyl-
Industrial Production Methods
In an industrial setting, the production of methanone, (4-hydroxy-1-naphthalenyl)phenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-hydroxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Methanone, (4-hydroxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and photochromic materials due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of methanone, (4-hydroxy-1-naphthalenyl)phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: Similar structure but lacks the naphthalenyl ring.
4-Hydroxybenzophenone: Similar structure but lacks the naphthalenyl ring.
1-Naphthaldehyde: Contains the naphthalenyl ring but lacks the methanone group.
Uniqueness
Methanone, (4-hydroxy-1-naphthalenyl)phenyl- is unique due to the presence of both the naphthalenyl and phenyl rings, which confer distinct chemical and physical properties
Propiedades
Número CAS |
24776-44-1 |
|---|---|
Fórmula molecular |
C17H12O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(4-hydroxynaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(19)12-6-2-1-3-7-12/h1-11,18H |
Clave InChI |
VANIRKXGZSRTMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
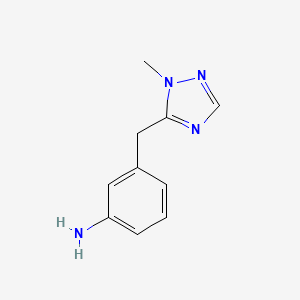
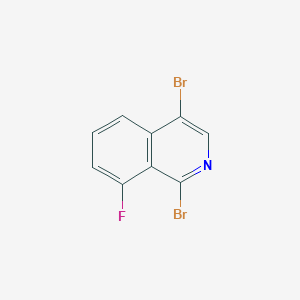
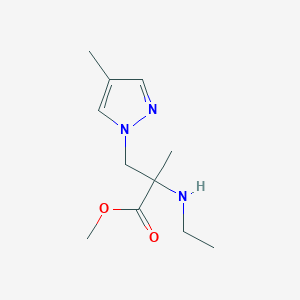
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
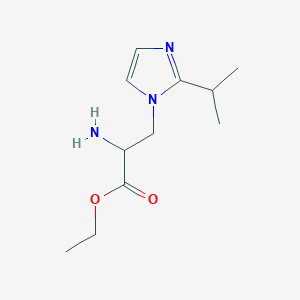

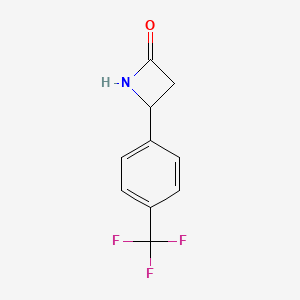
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
